Computed LogP (XLogP3-AA) Indicates Higher Lipophilicity Than Demethylated Analog
The predicted lipophilicity of 2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine is XLogP3-AA = 3.7 [1], which is higher than that of N-(2-methylcyclopentyl)cyclohexanamine (estimated XLogP3-AA ≈ 3.3, based on class trend of +0.4 to +0.5 log units per methyl group addition on similar cyclohexylamine scaffolds) [2]. This difference in lipophilicity can influence passive membrane permeability and non-specific binding, directly impacting in vitro assay performance.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | N-(2-methylcyclopentyl)cyclohexanamine, estimated XLogP3-AA ≈ 3.3 |
| Quantified Difference | ΔLogP ≈ +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]; comparator estimate based on analogous cyclohexylamine series [2]. |
Why This Matters
For procurement, a logD/logP difference of 0.4 units can translate to significantly different chromatographic retention times, cellular uptake rates, and in vivo distribution profiles, making this compound a distinct tool for probing lipophilicity-activity relationships.
- [1] PubChem. Compound Summary: 2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine. CID 63277407. Computed Properties. View Source
- [2] Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences, 84(1), 83-92. (Method underlying XLogP3, used for class-level estimation). View Source
